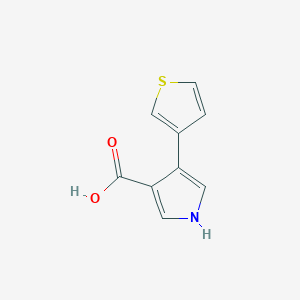

4-Thien-3-yl-1H-pyrrole-3-carboxylic acid

Description

Contextualization within Pyrrole (B145914) Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically vital molecules, including heme, chlorophyll, and vitamin B12. Its unique electronic structure, characterized by a six-π-electron system delocalized over the five ring atoms, imparts it with distinct reactivity and makes it a privileged scaffold in medicinal chemistry. The chemistry of pyrroles is rich and varied, with a plethora of synthetic methods developed for their construction and functionalization.

The introduction of a thiophene (B33073) ring at the 4-position of the pyrrole core, as seen in 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid , creates a bi-heterocyclic system. Such linked heteroaromatic structures are of great interest as they can lead to extended π-conjugation, influencing the molecule's electronic properties and potential for intermolecular interactions. Thiophene itself is a sulfur-containing heterocycle known for its diverse biological activities and applications in organic electronics. The combination of these two distinct heteroaromatic rings within a single molecule suggests a potential for novel chemical and biological properties.

Significance of the Pyrrole-Carboxylic Acid Moiety in Organic Synthesis and Molecular Design

The presence of a carboxylic acid group on the pyrrole ring is a key feature that significantly enhances the synthetic utility and design potential of the molecule. The pyrrole-3-carboxylic acid scaffold is a structural motif found in a wide array of biologically active compounds and pharmaceutical agents. alfa-chemistry.com This moiety offers several advantages in molecular design:

Synthetic Handle: The carboxylic acid group serves as a versatile synthetic handle, allowing for a variety of chemical transformations. It can be readily converted into esters, amides, and other functional groups, enabling the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies.

Pharmacophore Feature: The carboxylic acid can act as a crucial pharmacophore, participating in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. This is a common feature in many successful drugs.

Modulation of Physicochemical Properties: The acidity and polarity of the carboxylic acid group can be fine-tuned to optimize the pharmacokinetic properties of a molecule, such as solubility and membrane permeability.

The development of efficient synthetic methods for pyrrole-3-carboxylic acid derivatives, such as one-step continuous flow synthesis, has further accelerated research in this area, allowing for the rapid generation of diverse compound libraries. alfa-chemistry.com

Research Landscape of this compound and Related Pyrrole Derivatives

While specific research focused solely on This compound is not extensively documented in publicly available literature, the broader landscape of related pyrrole-thiophene hybrids and substituted pyrrole-3-carboxylic acids provides a strong rationale for its investigation.

Research on structurally related compounds has revealed significant biological potential. For instance, derivatives of aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone (B1245722) have been synthesized and evaluated for their anti-inflammatory and anti-ulcer activities. wikipedia.orgmdpi.com These findings suggest that the combination of pyrrole and thiophene rings can lead to compounds with interesting pharmacological profiles.

Furthermore, the pyrrole-3-carboxylic acid scaffold is a key component in a variety of therapeutic agents. The development of novel derivatives continues to be an active area of research, with studies exploring their potential as:

Anticancer Agents: Pyrrole-containing hybrids are being investigated as potential anticancer agents. nih.gov

Enzyme Inhibitors: The structural features of pyrrole-thiophene hybrids make them attractive candidates for the design of enzyme inhibitors. rawdatalibrary.net

Antimicrobial Agents: Various pyrrole derivatives have shown promising antimicrobial activity. alfa-chemistry.com

The table below summarizes some key research areas for related pyrrole derivatives, highlighting the potential avenues for the investigation of This compound .

| Research Area | Investigated Derivatives | Potential Biological Activity |

| Anti-inflammatory | Aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanones | Inhibition of inflammatory pathways |

| Anticancer | Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acids | Antiproliferative activity |

| Enzyme Inhibition | Thiophene-pyrrole hybrids | Inhibition of specific enzymes (e.g., VEGFR-2) |

Given the established importance of the pyrrole-3-carboxylic acid moiety and the demonstrated biological activities of pyrrole-thiophene hybrids, This compound represents a promising, yet largely untapped, area for future research and discovery in medicinal chemistry. Further synthetic exploration and biological evaluation are warranted to fully elucidate the potential of this specific chemical entity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-yl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHUOHUVAKSDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CNC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Thien 3 Yl 1h Pyrrole 3 Carboxylic Acid and Its Analogues

Strategic Approaches to Pyrrole (B145914) Ring Construction with a Thienyl Moiety

The creation of the 4-thien-3-yl-1H-pyrrole-3-carboxylic acid scaffold relies on the effective formation of the pyrrole ring, a fundamental heterocyclic structure. taylorandfrancis.com Various classical and modern synthetic reactions have been adapted for this purpose, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Hantzsch Reaction Modalities and Continuous Flow Synthesis

The Hantzsch pyrrole synthesis is a well-established method involving the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.orgquimicaorganica.org To synthesize a 4-thien-3-yl substituted pyrrole, a key starting material would be a β-ketoester incorporating the thien-3-yl group at the appropriate position.

The mechanism commences with the reaction between the primary amine and the β-ketoester to form an enamine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final pyrrole product. quimicaorganica.org

Recent advancements have seen the successful implementation of the Hantzsch synthesis in continuous flow microreactor systems. scispace.comnih.gov This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automation and high-throughput synthesis. uc.pt In a notable application, pyrrole-3-carboxylic acids were synthesized in a one-step continuous flow process from tert-butyl acetoacetates, amines, and 2-bromoketones. scispace.comnih.gov The hydrobromic acid generated as a byproduct was utilized in situ to hydrolyze the tert-butyl ester, streamlining the process and avoiding the need to isolate intermediates. scispace.comnih.gov This approach allows for the rapid production of diverse pyrrole derivatives with high purity. nih.gov

Table 1: Comparison of Hantzsch Synthesis Methods

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes (e.g., ~8 min) wikipedia.orguc.pt |

| Work-up | Multiple steps, intermediate purification often needed nih.gov | Minimal, often single-step without isolation scispace.comnih.gov |

| Yield | Often moderate, can be low scispace.com | Generally good to high nih.govuc.pt |

| Safety | Potential for thermal runaway in exothermic reactions | Superior thermal control, enhanced safety uc.pt |

| Scalability | Can be challenging | Readily scalable by extending run time uc.pt |

Paal-Knorr and Knorr Condensation Variants for Pyrrole Formation

The Paal-Knorr synthesis is a cornerstone method for constructing pyrrole rings, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For the synthesis of this compound, a requisite precursor would be a 1,4-diketone bearing a thiophen-3-yl group. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

The Knorr pyrrole synthesis, a related method, involves the condensation of an α-amino-ketone with a β-ketoester. researchgate.net This approach allows for the construction of highly substituted pyrroles with specific regiochemistry. wikipedia.org

Both methods are versatile and have been widely used. researchgate.net However, a primary limitation can be the accessibility of the required dicarbonyl or amino ketone starting materials. alfa-chemistry.com The reaction conditions are typically acidic, which can be incompatible with sensitive functional groups. alfa-chemistry.com Modern variations have explored the use of microwave assistance to accelerate the reaction and improve yields. organic-chemistry.org

Table 2: Key Features of Paal-Knorr and Knorr Syntheses

| Reaction | Precursors | Key Transformation |

|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compound + Amine/Ammonia organic-chemistry.org | Acid-catalyzed cyclocondensation alfa-chemistry.com |

| Knorr | α-Amino-ketone + β-Ketoester researchgate.net | Condensation and cyclization |

Aza-Baylis–Hillman Reaction and Subsequent Cyclization Strategies

The aza-Baylis–Hillman (aza-BH) reaction provides a modern route to functionalized allylic amines, which can serve as versatile precursors for pyrrole synthesis. wikipedia.orgwikipedia.org The reaction involves the coupling of an imine with an activated alkene, such as an α,β-unsaturated carbonyl compound, in the presence of a nucleophilic catalyst like a tertiary amine or phosphine (B1218219). wikipedia.org

For the synthesis of a thienyl-substituted pyrrole, an imine derived from a thiophene (B33073) aldehyde would be a key starting material. The resulting aza-BH adduct contains the necessary functionality for subsequent cyclization. A new synthetic route has been developed where α-methylene β-aminoesters, obtained from a three-component aza-Baylis-Hillman reaction, are N-alkylated with allyl bromide. nih.gov The resulting dienes can then be cyclized to form pyrroline (B1223166) intermediates, which are subsequently aromatized to yield the final pyrrole product. nih.gov This multi-step sequence allows for the introduction of diversity at various positions of the pyrrole ring. nih.govnih.gov

Cyclocondensation and [2+3] Cycloaddition Methodologies for Pyrrole Scaffold Generation

Cyclocondensation reactions are a broad class of reactions that form a cyclic product from two or more molecules with the elimination of a small molecule like water or ammonia. The Paal-Knorr and Hantzsch syntheses are classic examples of cyclocondensation. taylorandfrancis.comalfa-chemistry.com

A particularly powerful and convergent strategy for pyrrole synthesis is the [2+3] cycloaddition reaction. This method involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrrole ring. A prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.gov The reaction of TosMIC with an electron-deficient alkene, such as a chalcone (B49325) derived from a thiophene ketone, under basic conditions leads directly to the pyrrole ring. researchgate.netnih.gov The mechanism involves the initial Michael addition of the deprotonated TosMIC to the alkene, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to afford the aromatic pyrrole. nih.gov This methodology has been successfully applied to generate polysubstituted pyrroles, including those with thienyl moieties. researchgate.netnih.gov

Ruthenium-Catalyzed Ring-Closing Metathesis in Pyrrole Ring Formation and Derivatization

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic compounds, including nitrogen heterocycles like pyrroles. uwindsor.caorganic-chemistry.org This reaction, typically catalyzed by well-defined ruthenium complexes such as Grubbs-type catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene. uwindsor.ca

In the context of pyrrole synthesis, a common strategy involves the preparation of a diallylamine (B93489) precursor. organic-chemistry.org For a thienyl-substituted pyrrole, this precursor would be derivatized from a thienyl-containing amine or aldehyde. The RCM reaction of the diallylamine derivative efficiently forms a dihydropyrrole (pyrroline) ring. organic-chemistry.org This intermediate can then be aromatized to the corresponding pyrrole. organic-chemistry.org This aromatization can sometimes be achieved in situ or as a separate step, for instance, using an oxidant in the presence of the ruthenium catalyst. organic-chemistry.org RCM is valued for its high functional group tolerance and its ability to form rings of various sizes under mild conditions. uwindsor.caeurekaselect.com

Functional Group Interconversions and Derivatization Strategies

Once the core this compound scaffold is synthesized, functional group interconversions (FGIs) are employed to generate a diverse range of analogues. imperial.ac.uk These transformations are crucial for modulating the compound's physicochemical and biological properties.

The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can be applied:

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents produces a library of esters. pressbooks.pub

Amidation: Coupling with a wide array of primary or secondary amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields the corresponding amides. rsc.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can be further modified, for example, by oxidation to an aldehyde or conversion to an alkyl halide. imperial.ac.uk

The pyrrole nitrogen can also be functionalized. N-alkylation or N-arylation can be achieved by deprotonating the N-H with a suitable base followed by reaction with an alkyl or aryl halide.

Modifications can also be made to the thiophene ring, typically through electrophilic substitution reactions such as halogenation or acylation, provided the reactivity of the pyrrole ring is appropriately managed, often through the use of protecting groups. researchgate.net

Table 3: Common Derivatization Reactions

| Functional Group | Reaction | Reagents | Product |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., DCC) | Amide |

| Carboxylic Acid | Reduction | LiAlH4, then H2O | Primary Alcohol |

Carboxylic Acid Functionalization: Esterification, Amidation, and Acyl Hydrazide Formation

The carboxylic acid moiety of this compound is a versatile handle for the introduction of various functional groups, enabling the synthesis of a diverse library of analogues. Standard protocols for esterification, amidation, and acyl hydrazide formation are readily applicable to this heterocyclic system.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic approach. masterorganicchemistry.com More contemporary and milder methods include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govsci-hub.st These methods are often preferred for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.

Amidation: The formation of amides from this compound is a key transformation for generating compounds with potential biological activity. google.com This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents are available for this purpose, including EDC in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.govsci-hub.st The choice of coupling agent and reaction conditions can be optimized to accommodate a wide range of amines, including those that are electron-deficient or sterically hindered. sci-hub.st

Acyl Hydrazide Formation: Acyl hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles. The synthesis of 4-thien-3-yl-1H-pyrrole-3-carbohydrazide can be achieved by reacting the corresponding ester with hydrazine (B178648) hydrate. Alternatively, the carboxylic acid can be converted to its acid chloride, which then reacts with hydrazine to yield the desired acyl hydrazide.

Table 1: Reagents for Carboxylic Acid Functionalization

| Functionalization | Reagents and Conditions |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Alcohol, DCC/DMAP | |

| Alcohol, EDC/DMAP | |

| Amidation | Amine, EDC/HOBt, DIPEA |

| Amine, HATU, DIPEA | |

| Amine, BOP-Cl, Triethylamine | |

| Acyl Hydrazide Formation | Hydrazine Hydrate (from ester) |

| Thionyl Chloride, then Hydrazine |

Introduction and Regioselective Modification of the Thienyl Moiety

The thienyl group at the 4-position of the pyrrole ring is a key structural feature that can be introduced and further modified to modulate the properties of the molecule. The regioselective synthesis of 4-aryl pyrroles can be challenging, but several strategies have been developed to control the position of substitution. semanticscholar.org

One approach to introduce the thienyl moiety is through cross-coupling reactions, such as the Suzuki-Miyaura reaction. semanticscholar.org This involves the coupling of a pyrrole bearing a suitable leaving group (e.g., a halogen) at the 4-position with a thiophene boronic acid or ester. Conversely, a 4-borylated pyrrole can be coupled with a halogenated thiophene.

Once the thienyl-pyrrole scaffold is constructed, regioselective functionalization of the thienyl moiety can be pursued. The reactivity of the thiophene ring towards electrophilic substitution is influenced by the position of the pyrrole substituent. Directing groups can be employed to control the regioselectivity of reactions such as halogenation, nitration, or acylation on the thiophene ring. mdpi.com For instance, the use of a directing group on the pyrrole nitrogen can influence the site of functionalization on the appended thienyl ring.

Pyrrole N-Substitution and Side Chain Introduction for Structural Diversification

Modification of the pyrrole nitrogen provides a straightforward avenue for structural diversification. A wide range of substituents, including alkyl, aryl, and functionalized side chains, can be introduced at the N1-position.

N-Alkylation: The N-alkylation of the pyrrole ring can be achieved by deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an alkyl halide. uctm.edu The choice of base and solvent can influence the efficiency of the reaction.

N-Arylation: The N-arylation of pyrroles can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This reaction typically involves a palladium or copper catalyst and a suitable ligand to couple the pyrrole with an aryl halide or triflate. Ligand-free copper-catalyzed N-arylation of pyrroles with aryl iodides has also been reported as a more cost-effective and simpler alternative. researchgate.net

The introduction of side chains with various functional groups at the pyrrole nitrogen can be used to explore structure-activity relationships and to improve the physicochemical properties of the compounds. For example, the incorporation of basic amine functionalities or polar groups can enhance solubility and bioavailability.

Table 2: Methods for Pyrrole N-Substitution

| Substitution Type | Reagents and Conditions |

| N-Alkylation | Alkyl Halide, Base (e.g., NaH, K₂CO₃) |

| N-Arylation | Aryl Halide, Pd or Cu Catalyst, Ligand, Base |

| Aryl Iodide, Cu Catalyst (ligand-free), Base |

Stereoselective and Regioselective Control in Synthetic Pathways

Achieving stereoselective and regioselective control is a critical aspect of modern organic synthesis, particularly for the preparation of complex molecules with defined three-dimensional structures. For analogues of this compound that contain stereocenters, asymmetric synthesis methodologies are employed.

For instance, in the synthesis of pyrrolidine-3-carboxylic acid derivatives, which are reduced analogues of pyrrole-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions have been developed to establish the desired stereochemistry. researchgate.netrsc.org These methods can provide access to highly enantiomerically enriched products.

Regiocontrol in the synthesis of the pyrrole ring itself is also of paramount importance. The choice of synthetic route, such as the Paal-Knorr, Hantzsch, or Knorr pyrrole syntheses, can dictate the substitution pattern of the final product. semanticscholar.org For the synthesis of 4-substituted pyrrole-3-carboxylates, strategies that allow for the precise placement of the thienyl group at the 4-position and the carboxylic acid at the 3-position are essential. This can be achieved through multi-step sequences that involve the regioselective introduction of functional groups that are then elaborated to form the pyrrole ring.

Development of Green Chemistry Approaches and Scalable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve efficiency. For the synthesis of this compound and its analogues, several green chemistry approaches can be considered.

The use of eco-friendly catalysts, such as heterogeneous catalysts that can be easily recovered and reused, is a key aspect of green synthesis. nih.gov For pyrrole synthesis, various solid acid catalysts and supported metal catalysts have been explored to replace traditional homogeneous catalysts. mdpi.com

Solvent selection is another critical factor. The use of greener solvents, such as water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of a synthetic process. semanticscholar.orgresearchgate.net

For the scalable synthesis of pyrrole-3-carboxylic acid derivatives, continuous flow chemistry offers several advantages over traditional batch processing. nih.govsyrris.comnih.gov Continuous flow reactors allow for better control over reaction parameters, improved safety, and higher throughput, making them well-suited for large-scale production. nih.govresearchgate.net A one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids has been reported, demonstrating the potential for efficient and scalable production. nih.govsyrris.comnih.gov This approach can be particularly beneficial for reactions that are exothermic or involve hazardous reagents. The scalability of such processes has been demonstrated, with the potential to produce multigram quantities of material in a short period. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Thien 3 Yl 1h Pyrrole 3 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

In a hypothetical ¹H NMR spectrum of 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid, one would expect to observe distinct signals for each unique proton in the molecule.

Pyrrole (B145914) Protons: The protons on the pyrrole ring (at positions 2, 5, and the N-H proton) would exhibit characteristic chemical shifts. The N-H proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be exchangeable with deuterium (B1214612) oxide (D₂O). The C-H protons on the pyrrole ring would appear in the aromatic region, with their exact shifts and coupling patterns depending on the electronic effects of the adjacent thiophene (B33073) and carboxylic acid groups.

Thiophene Protons: The three protons on the thiophene ring would also resonate in the aromatic region (typically between 7.0 and 8.5 ppm). Their splitting patterns would be complex due to mutual coupling (J-coupling).

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group would be highly deshielded and is expected to appear as a broad singlet at a very downfield position, often above 12 ppm. This signal would also disappear upon the addition of D₂O.

A hypothetical data table for the expected ¹H NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would require experimental determination.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyrrole N-H | > 10 | Broad Singlet |

| Pyrrole C-H (2-position) | Aromatic Region | Doublet or Multiplet |

| Pyrrole C-H (5-position) | Aromatic Region | Doublet or Multiplet |

| Thiophene C-H | Aromatic Region (7.0-8.5) | Multiplets |

| Carboxylic Acid O-H | > 12 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Determination

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to be the most downfield signal, typically appearing in the range of 165-185 ppm.

Aromatic Carbons: The carbons of both the pyrrole and thiophene rings would appear in the aromatic region of the spectrum (approximately 100-140 ppm). The signals for carbons directly attached to the electron-withdrawing carboxylic acid group or the other heterocyclic ring would be shifted accordingly. Quaternary carbons (those not bonded to any hydrogen) would typically show weaker signals.

A summary of expected ¹³C NMR chemical shifts is provided in the table below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 185 |

| Pyrrole and Thiophene (C-H and C-C) | 100 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the different parts of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the thiophene and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbons to which they are directly attached, allowing for the assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over 2-3 bonds). It would be instrumental in establishing the connectivity between the thiophene and pyrrole rings, as well as the position of the carboxylic acid group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides information about the functional groups present in a molecule.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the stretching of the O-H bond in the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state.

N-H Stretch: A moderate to sharp absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the pyrrole ring would be anticipated.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid is expected in the region of 1680-1725 cm⁻¹.

C=C and C-N Stretching: Absorptions corresponding to the C=C and C-N stretching vibrations of the aromatic pyrrole and thiophene rings would be observed in the 1400-1600 cm⁻¹ region.

C-O Stretch: A medium intensity band for the C-O stretching of the carboxylic acid would likely appear between 1210 and 1320 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| N-H (Pyrrole) | 3300 - 3500 | Moderate |

| C=O (Carboxylic Acid) | 1680 - 1725 | Strong |

| C=C (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula: C₉H₇NO₂S), the expected exact mass could be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The fragmentation of the heterocyclic rings would also produce a characteristic pattern of fragment ions, which could be analyzed to confirm the structure.

| Ion | Expected m/z (mass-to-charge ratio) |

| Molecular Ion [M]⁺ | Calculated exact mass of C₉H₇NO₂S |

| [M-OH]⁺ | M - 17 |

| [M-COOH]⁺ | M - 45 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the interconnected thiophene and pyrrole rings constitutes a significant chromophore. Therefore, this compound is expected to absorb UV radiation. The spectrum would likely show one or more absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated aromatic system. The exact position and intensity of these absorptions would depend on the extent of conjugation and the solvent used for the analysis.

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique for determining the solid-state crystalline structure of molecules. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to elucidate the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This information is fundamental for understanding the physical and chemical properties of a compound, including its polymorphism, solubility, and stability.

While specific crystallographic data for this compound is not publicly available, analysis of analogous pyrrole and thiophene derivatives demonstrates the utility of the technique. For instance, studies on pyrrole-2-carboxylic acid have confirmed that its crystal structure contains dimers formed through hydrogen bonds. researchgate.net Similarly, the crystal structures of various substituted pyrrole and pyridine (B92270) derivatives have been meticulously detailed, showcasing how different functional groups influence the crystal packing. nih.govnih.gov

The data obtained from such an analysis is typically presented in a detailed crystallographic table. Below is an illustrative table containing representative data for analogous heterocyclic carboxylic acids to demonstrate the type of information derived from a single-crystal XRD study.

Table 1: Representative Crystallographic Data for Analogous Heterocyclic Compounds

| Parameter | Compound (1) mdpi.com | Compound (2) nih.gov | Compound (3) nih.gov |

|---|---|---|---|

| Chemical Formula | C18H15BrN4S | C7H6F3NO2 | C9H7NO5S |

| Crystal System | Triclinic | Orthorhombic | Monoclinic |

| Space Group | P-1 | Pnma | P21/c |

| a (Å) | 5.9308(2) | 12.039(3) | 7.970(3) |

| b (Å) | 10.9695(3) | 6.551(2) | 11.238(4) |

| c (Å) | 14.7966(4) | 10.125(3) | 11.119(4) |

| α (°) | 100.5010(10) | 90 | 90 |

| β (°) | 98.6180(10) | 90 | 96.06(3) |

| γ (°) | 103.8180(10) | 90 | 90 |

| Volume (ų) | 900.07(5) | 798.1(4) | 990.2(6) |

| Z (Molecules/unit cell) | 4 | 4 | 4 |

This table presents data for illustrative analogues to demonstrate the output of an XRD analysis and is not the data for this compound.

Application of Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis and Purity Assessment

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures and the assessment of compound purity. ajpaonline.comresearchgate.net For a compound such as this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility. For instance, the carboxylic acid group can be esterified to a more volatile methyl or ethyl ester. Once separated by the GC column, the compound enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for unequivocal identification based on the fragmentation pattern. nih.gov GC-MS is invaluable for identifying and quantifying impurities, byproducts, or degradation products in a sample of this compound, provided the compound or its derivative is amenable to GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a more versatile technique for non-volatile and thermally labile compounds, making it exceptionally well-suited for the analysis of carboxylic acids without the need for derivatization. researchgate.net The compound is first separated by a high-performance liquid chromatography (HPLC) system, typically using a reverse-phase column. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte molecules in the liquid phase.

LC-MS and its tandem version, LC-MS/MS, are widely used for:

Purity Assessment: Determining the percentage purity of the target compound by separating it from any impurities.

Impurity Profiling: Identifying the chemical structures of minor impurities present in the sample. ajpaonline.com

Stability Studies: Monitoring the degradation of the compound over time under various conditions by identifying and quantifying degradation products.

Reaction Monitoring: Tracking the progress of the synthesis of this compound by measuring the consumption of reactants and the formation of the product.

A validated LC-MS/MS method for a related compound, pyrrole-2,3,5-tricarboxylic acid, highlights the sensitivity and specificity of this technique for analyzing pyrrole-based carboxylic acids in complex matrices. nih.govresearchgate.net

Table 2: Application of Hyphenated Techniques in the Analysis of Pyrrole-Thiophene Carboxylic Acids and Analogues

| Technique | Application | Typical Findings |

|---|---|---|

| GC-MS | Analysis of related thiophene derivatives in natural products. nih.gov | Identification of various thiophene compounds, including isomers, based on retention times and specific mass fragmentation patterns. Useful for profiling complex mixtures. |

| LC-MS | Purity determination and impurity identification of pharmaceutical compounds. researchgate.net | Provides high-resolution separation of the main compound from related substances. Mass data confirms the identity of the main peak and helps in the structural elucidation of unknown impurities. |

| LC-MS/MS | Quantitative analysis of pyrrole-carboxylic acids in biological samples. nih.gov | Development of highly sensitive and specific methods for detecting and quantifying trace amounts of target analytes, enabling pharmacokinetic and metabolic studies. |

| LC-UV-MS | Rapid screening of natural product extracts. nih.gov | Combines UV absorbance data with mass data for comprehensive characterization of components in a mixture, facilitating dereplication and identification of novel compounds. |

Computational and Theoretical Chemistry Studies of 4 Thien 3 Yl 1h Pyrrole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding a molecule's structure and reactivity at the electronic level.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

MD simulations model the physical movements of atoms and molecules over time, providing insight into their dynamic behavior. For 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid, MD simulations could be used to explore its conformational landscape, identifying the most stable orientations (conformers) of the thiophene (B33073) and pyrrole (B145914) rings relative to each other. It would also reveal the flexibility of the molecule and the dynamics of intramolecular hydrogen bonding involving the carboxylic acid group.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models are frequently used to predict spectroscopic data, which can aid in the characterization of synthesized compounds. By calculating vibrational frequencies using DFT, researchers can predict the molecule's infrared (IR) and Raman spectra. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, helping to assign signals in experimental spectra.

Analysis of Electronic Properties (e.g., HOMO-LUMO Gaps, Charge Distribution, Molecular Orbitals, Electrophilicity, Nucleophilicity)

The electronic properties of a molecule are crucial for understanding its reactivity. Key parameters derived from quantum chemical calculations include:

HOMO-LUMO Gaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more easily excitable and more reactive.

Charge Distribution: Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Molecular Orbitals: Analysis of the spatial distribution of the HOMO and LUMO orbitals shows where the molecule is most likely to donate or accept electrons, respectively.

Electrophilicity and Nucleophilicity: Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity.

Reaction Pathway and Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. By locating transition state structures and calculating activation energies, chemists can map out the entire energy profile of a potential reaction. This allows for the prediction of the most likely reaction pathways and provides a theoretical foundation for understanding how the molecule might be synthesized or how it participates in chemical transformations.

Until dedicated computational research on this compound is conducted and published, a detailed analysis according to the specified outline remains speculative.

Reactivity and Reaction Mechanisms of 4 Thien 3 Yl 1h Pyrrole 3 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Thiophene (B33073) Rings

The conjugated system of 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid features two distinct heteroaromatic rings, both of which are generally susceptible to electrophilic aromatic substitution (EAS). However, the pyrrole ring is significantly more activated towards electrophiles than the thiophene ring. The rate-determining step in these reactions is typically the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. biosynce.comlibretexts.org

In contrast, the thiophene ring is less reactive than pyrrole but more reactive than benzene. The sulfur atom directs electrophiles to its adjacent alpha positions (C2 and C5). In the 4-(thien-3-yl) substituent, the point of attachment to the pyrrole ring is C3. Therefore, electrophilic attack on the thiophene ring would preferentially occur at its C2 and C5 positions.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of bromine or chlorine, often using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Substitution with a nitro group (NO₂) using nitric acid, typically in the presence of sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. masterorganicchemistry.com Friedel-Crafts acylation of related 2,5-di(2-thienyl)pyrroles has been shown to occur at the pyrrole ring's beta-position. researchgate.net

Due to the higher nucleophilicity of the pyrrole ring, selective substitution on this ring is generally achievable while leaving the thiophene ring untouched, especially under controlled conditions. researchgate.net

Nucleophilic Reactions Involving the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid group is a primary site for nucleophilic acyl substitution. These reactions proceed through a tetrahedral intermediate and result in the replacement of the hydroxyl (-OH) group with a nucleophile. The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acyl chloride or an ester. msu.edulibretexts.org

Esterification: The formation of esters from this compound can be achieved through several methods. The most common is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netuakron.edu The reaction is an equilibrium process, and removal of water is necessary to drive it to completion.

Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More commonly, coupling agents are used to facilitate the reaction under milder conditions. youtube.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.com Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride (e.g., using thionyl chloride, SOCl₂) and then reacted with an amine. researchgate.net

The general reactivity order for carboxylic acid derivatives is: Acyl halides > Anhydrides > Esters ≈ Carboxylic Acids > Amides. msu.edu This hierarchy allows for the interconversion of these derivatives, typically proceeding from a more reactive to a less reactive state. youtube.com

Intramolecular Cyclization Reactions and Rearrangements

The structure of this compound and its derivatives offers possibilities for intramolecular reactions to form fused polycyclic systems. These reactions are highly dependent on the presence of appropriate functional groups on the side chains or the aromatic rings.

For instance, if a suitable side chain were introduced at the C2 position of the pyrrole ring, it could potentially undergo cyclization with the carboxylic acid group at C3 to form a pyrrolo-fused lactone or other heterocyclic systems. Similarly, functionalization of the C2 position of the thiophene ring could enable cyclization onto the C2 position of the pyrrole, leading to condensed polyheterocyclic compounds with extended π-conjugation. researchgate.net

Intramolecular versions of metal-catalyzed reactions, such as the Heck reaction, are also powerful tools for cyclization. libretexts.orgyoutube.com If a derivative of the title compound contained an alkenyl group and a halide on different parts of the molecule, an intramolecular Heck reaction could be used to form a new ring. These intramolecular processes are often more efficient than their intermolecular counterparts due to favorable entropic factors. libretexts.org

Metal-Catalyzed Reactions and Cross-Coupling Strategies for Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heteroaromatic compounds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.orgorganic-chemistry.orgcore.ac.uk For this compound, these strategies would typically first require conversion of a C-H bond on either the pyrrole or thiophene ring into a C-Halogen or C-Triflate bond.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For example, a brominated derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to introduce new substituents. researchgate.netorganic-chemistry.orgnih.gov This is a versatile method for creating complex biaryl and heteroaryl structures. researchgate.net

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of alkenyl substituents onto either the pyrrole or thiophene ring of a halogenated precursor. The reaction typically uses a palladium catalyst and a base. youtube.com

Other Cross-Coupling Reactions: Other notable reactions include the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation). These reactions significantly expand the range of possible derivatives.

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving pyrrole and thiophene derivatives, which would be applicable to halogenated analogs of the title compound.

| Catalyst | Base | Solvent | Typical Substrates | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | Bromoindazoles and Thiopheneboronic acid | Good | mdpi.com |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | SEM-protected Bromopyrroles and Arylboronic acids | Moderate to Excellent | nih.gov |

| Pd₂(dba)₃ / P(tBu)₃-HBF₄ | - | - | Dibromo DPP derivative and Thienylboronic acid | High | cnr.it |

| Pd(OAc)₂ with phosphine (B1218219) ligand | K₃PO₄ | Toluene | Aminoheteroaryl halides and Heteroaryl boronic acids | Excellent | organic-chemistry.org |

Photochemical and Electrochemical Reactivity of the Conjugated System

The extended π-conjugated system, composed of interconnected pyrrole and thiophene rings, suggests that this compound and its derivatives are likely to exhibit interesting photochemical and electrochemical properties. Such compounds are often investigated as precursors for electroconductive polymers and materials for optoelectronic applications. researchgate.netcore.ac.uk

Electrochemical Reactivity: Thienylpyrrole derivatives can typically undergo electrochemical polymerization. The low oxidation potential of these systems allows for the formation of conducting polymers through oxidative coupling. researchgate.net The resulting polymers possess a highly conjugated backbone, which is responsible for their electrical conductivity. The carboxylic acid group could influence the polymerization process and the properties of the final polymer, for example, by affecting its solubility or providing a site for further functionalization.

Photochemical Reactivity: The absorption of UV or visible light can promote electrons to higher energy orbitals, leading to a variety of photochemical reactions. For conjugated systems like thienylpyrroles, this can include photoisomerization, photocyclization, or energy/electron transfer processes. These properties are exploited in applications such as organic light-emitting diodes (OLEDs) and as structural fragments for photochromic materials. researchgate.net The specific absorption and emission wavelengths would be dependent on the extent of conjugation and the nature of any additional substituents on the molecule. core.ac.uk

Investigation of Reaction Kinetics and Thermodynamics for Mechanistic Insights

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and elucidating mechanisms.

Reaction Kinetics: Kinetic studies measure the rate of a reaction and how it is affected by factors such as reactant concentration, temperature, and catalysts. biosynce.com For electrophilic substitution on the pyrrole/thiophene rings, the rate is dependent on the concentration of both the substrate and the electrophile. The reaction order can provide insights into the rate-determining step. biosynce.comresearchgate.net The Arrhenius equation can be used to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur. Catalysts, such as Lewis acids in Friedel-Crafts reactions, increase the reaction rate by providing an alternative pathway with a lower activation energy. biosynce.com

Thermodynamics: Thermodynamic analysis focuses on the energy changes that occur during a reaction, determining its spontaneity and equilibrium position. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For example, in esterification, the reaction is typically close to thermoneutral (small ΔH), and the equilibrium is governed by entropic factors. The removal of a product (water) shifts the equilibrium towards the ester, as predicted by Le Chatelier's principle.

By studying these parameters for the various reactions of this compound, a deeper understanding of its reactivity can be achieved, allowing for more precise control over the synthesis of its derivatives. researchgate.netchemrxiv.org

Structure Activity Relationship Sar Studies for 4 Thien 3 Yl 1h Pyrrole 3 Carboxylic Acid Derivatives Non Clinical Focus

Impact of Pyrrole (B145914) Ring Substituents on Molecular Interactions and Recognition

The pyrrole ring is a versatile scaffold whose interactions can be finely tuned through substitution. nih.gov Modifications at the N-1 position and on the carbon atoms of the ring significantly alter the molecule's electronic and steric properties, thereby influencing its binding capabilities.

A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the N-benzyl side chain is important for inhibitory potency. nih.gov The substitution on the pyrrole nitrogen directly impacts the orientation of the molecule within a binding pocket. For instance, docking studies on various N-substituted pyrrole derivatives showed that different substituents lead to varied interaction energies. researchgate.net A comparison of N-(4-Iodophenyl), N-(4-Fluorophenyl), and N-(4-Methoxyphenyl) substituents on a pyrrole-3-carboxylic acid ethyl ester scaffold demonstrated that the iodophenyl derivative achieved the highest interaction energy, suggesting that both steric bulk and electronic properties at this position are key determinants of binding. researchgate.net

Furthermore, the electron density of the pyrrole ring, which is critical for interactions like π-π stacking, is modulated by substituents. The nitrogen lone pair participates in the aromatic sextet, making the ring electron-rich and more reactive towards electrophiles than benzene. uobaghdad.edu.iq This inherent reactivity and the ability to stabilize charged intermediates are fundamental to its molecular recognition role. uobaghdad.edu.iq SAR analyses have shown that the presence of halogens on an anilino moiety attached to the pyrrole ring was pivotal for dual inhibition of certain kinases, and a free NH on the pyrrole was crucial for forming a hydrogen bond with a key methionine residue in the target's ATP pocket. nih.gov

The following table summarizes the impact of N-1 substituents on the interaction energy of pyrrole derivatives from a molecular docking study.

| Derivative | Substituent at N-1 Position | Interaction Energy (kcal/mol) |

| Derivative 1 | 4-Iodophenyl | -265.9 |

| Derivative 2 | 4-Fluorophenyl | -228.23 |

| Derivative 3 | 4-Methoxyphenyl | -227.13 |

| Data sourced from a docking study on 2-Amino-1-phenyl-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester derivatives. researchgate.net |

Role of the Thienyl Moiety in Modulating Molecular Recognition and Binding

In comparative studies, the replacement of a thienyl ring with other aryl groups, such as a 4-chlorophenyl group, has been shown to alter biological activity. nih.govmdpi.com For example, in a series of pyrrole derivatives, compounds bearing a thienyl substituent showed lower antioxidant activity compared to those with a 4-chlorophenyl group, indicating that the electronic and steric nature of the aryl substituent is a critical factor. nih.govmdpi.com Specifically, one thienyl-containing derivative was completely inactive in an anti-lipid peroxidation assay, while its 4-chlorophenyl counterpart showed activity. nih.govmdpi.com

Theoretical studies on 2-(2-thienyl)pyrrole indicate strong mesomeric (resonance) interaction between the two rings, which supports a preference for a planar conformation. rsc.org This planarity is often crucial for effective π-stacking interactions within a target binding site. The relative position of the thiophene (B33073) and pyrrole rings also influences the molecule's photophysical properties, which are dependent on the electronic communication between the donor (thienylpyrrolyl system) and acceptor moieties. researchgate.net Density functional theory (DFT) calculations on 2,5-di(2-thienyl)pyrrole derivatives have been used to explore how different substituents affect the electronic and optical properties of the core structure. researchgate.net

Influence of Carboxylic Acid Functionalization on Conformational Preferences and Binding Affinity

The carboxylic acid group at the C-3 position is a key functional handle that profoundly influences both the conformational behavior and binding affinity of the molecule. Its ability to act as a hydrogen bond donor and acceptor makes it a critical anchor point for binding to molecular targets.

The synthesis of pyrrole-3-carboxylic acid amides is of significant interest, as this substructure is central to several successful therapeutic agents. mdpi.com Functionalization of the carboxylic acid into esters or amides alters its hydrogen bonding capacity. While the acid can both donate and accept hydrogen bonds, an ester can only accept them, and an amide introduces an additional hydrogen bond donor (the N-H group). This modification directly impacts the potential binding modes. For example, in a series of quinolone analogues, the 4-oxo-3-carboxyl moiety was identified as a critical structural feature for activity, and derivatives with a 3-carboxylic acid or 3-carboxylic amide were designed to explore this requirement. nih.gov

The conformation of the carboxylic acid group itself is generally planar, and its orientation relative to the pyrrole ring can be influenced by intramolecular hydrogen bonding or steric interactions with adjacent substituents. uu.nl Studies on pyrrole amino acids, such as 5-(aminomethyl)pyrrole-2-carboxylic acid, have been used to create conformationally constrained peptide surrogates, highlighting how the rigid pyrrole backbone and the placement of the carboxylic acid group can enforce specific spatial arrangements. researchgate.net The conversion of a carboxylic acid to a carbaldehyde via enzymatic processes has also been explored, demonstrating the synthetic versatility of this functional group on the pyrrole scaffold. mdpi.com

Conformational Analysis and its Correlation with Observed Molecular Properties

The three-dimensional shape, or conformation, of 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid derivatives is intrinsically linked to their molecular properties and recognition capabilities. The relative orientation of the pyrrole and thienyl rings is a key conformational feature.

Theoretical calculations and experimental data for related 2-(2-thienyl)pyrrole systems suggest that the most stable conformations are fully planar, with a strong mesomeric interaction between the rings. rsc.org This planarity facilitates effective orbital overlap and is often a prerequisite for strong binding interactions, such as intercalation or π-stacking. The energy barrier for interconversion between different planar conformers (e.g., cis and trans) is an important factor in the molecule's dynamic behavior.

The conformation of the carboxylic acid group relative to the pyrrole ring also plays a role. In dicarboxylic acids, there is often a distinct alternation in the rotational position of the carboxyl groups with respect to the carbon chain plane, which is driven by the formation of intermolecular hydrogen-bonded pairs. uu.nl A similar principle applies here, where the orientation of the -COOH group can be influenced by crystal packing forces or interactions in solution. In studies of pyrrole-containing peptides, the rigid pyrrole moiety was shown to significantly influence the prolyl amide isomer equilibrium, demonstrating that the pyrrole scaffold can impose distinct conformational preferences that differ from other aryl analogs. researchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities. For scaffolds related to thienyl-pyrrole-carboxylic acids, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.govrsc.org

In a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives, robust 3D-QSAR models were established. rsc.org These models provided valuable insights into the structural requirements for activity.

CoMFA: This model evaluates the steric and electrostatic fields around the molecules. The contour maps generated from the CoMFA model can indicate regions where bulky groups are favored or disfavored, and where positive or negative charges enhance activity.

CoMSIA: This model expands on CoMFA by including additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The statistical validation of these models is crucial. For the thieno[3,2-b]pyrrole-5-carboxamide series, the CoMFA and CoMSIA models showed good predictive capabilities. rsc.org

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) |

| CoMFA | 0.783 | 0.944 | 0.851 |

| CoMSIA | 0.728 | 0.982 | 0.814 |

| Statistical results for 3D-QSAR models of thieno[3,2-b]pyrrole-5-carboxamide inhibitors. rsc.org |

These QSAR studies provide a predictive framework that can guide the design of new derivatives with potentially improved properties by indicating the specific physicochemical properties and spatial regions that are most influential for molecular recognition. rsc.org Similarly, field-based QSAR approaches have been used to design novel N-pyrrole carboxylic acid derivatives as dual enzyme inhibitors. nih.gov

Ligand-Target Interaction Studies (Excluding Specific Clinical Targets)

Molecular docking and dynamics simulations provide atomic-level insights into how ligands like this compound derivatives interact with their molecular targets. These studies elucidate the specific binding modes and key interactions responsible for molecular recognition.

For the closely related thieno[3,2-b]pyrrole-5-carboxamide scaffold, docking studies revealed critical interactions within the binding site. nih.govrsc.org Key findings from these simulations include:

Hydrogen Bonding: Specific amino acid residues, such as Asn535 and Asp555, were identified as crucial hydrogen bonding partners. Asp555, in particular, was found to contribute significantly to the binding free energy across multiple derivatives. nih.gov

Hydrophobic Interactions: The aromatic rings (thienyl and pyrrole) and other hydrophobic parts of the ligands were observed to form favorable hydrophobic and van der Waals interactions with residues like Val333, Phe538, Leu677, and Trp695. nih.gov

π-Interactions: Cation-π interactions are also observed in related systems, where the electron-rich pyrrole or thienyl ring interacts with a positively charged residue like arginine. nih.gov

In a study of pyrrole–cinnamate hybrids, docking simulations showed that the most active compound formed hydrophobic interactions with valine and leucine (B10760876) residues, and crucial hydrogen bonds via its carbonyl groups with histidine and glutamine. nih.gov For other pyrrole derivatives, docking has confirmed that a free N-H group on the pyrrole ring can be essential, forming a key hydrogen bond with the backbone carbonyl of a methionine residue in the active site. nih.gov These computational studies consistently highlight the importance of a combination of hydrogen bonds, often involving the carboxylic acid or amide function, and shape-complementary hydrophobic and aromatic interactions in defining the binding affinity and specificity of this class of compounds.

Applications in Advanced Materials Science and Supramolecular Chemistry

Integration of 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid into Conjugated Polymer Systems

The incorporation of heterocyclic aromatic compounds into polymer backbones is a cornerstone of modern electronics. Thiophene (B33073) and pyrrole (B145914) are fundamental units in the synthesis of conducting polymers. The bifunctional nature of this compound, featuring two distinct aromatic rings, allows it to serve as a monomer in polymerization reactions.

Research into conjugated polymers frequently utilizes palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form C-C bonds between aromatic units. beilstein-journals.org For integration, the this compound monomer would typically be functionalized with reactive groups, such as halides (e.g., bromine) or organometallic moieties (e.g., stannanes or boronic esters), at specific positions on the thiophene or pyrrole rings. The carboxylic acid group offers an additional site for modification, potentially being converted to other functional groups or used to enhance the solubility and processability of the resulting polymer. nih.gov

Polymers derived from such monomers are anticipated to have tunable electronic properties. The combination of the electron-donating pyrrole and thiophene units can lead to polymers with high highest occupied molecular orbital (HOMO) energy levels, a desirable characteristic for hole-transporting materials in organic electronic devices. researchgate.net The properties of star-shaped polymers containing thiophene and pyrrole units have been explored, demonstrating how molecular architecture influences final material characteristics. researchgate.net More eco-friendly polymerization methods like direct (hetero)arylation polymerization (DHAP) are also being employed for monomers like diketopyrrolopyrrole (DPP), which shares structural similarities with the target compound. acs.org

Table 1: Potential Polymerization Strategies and Outcomes

| Polymerization Method | Required Monomer Functionalization | Potential Polymer Properties |

|---|---|---|

| Stille Coupling | Bromination and Stannylation | High regioregularity, good for OFETs |

| Suzuki Coupling | Bromination and Boronic Ester formation | High thermal stability, versatile |

Design and Synthesis of Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Thiophene-based materials, from oligomers to polymers, are among the most extensively studied organic semiconductors due to their excellent charge transport properties and environmental stability. capes.gov.br The fusion of a pyrrole ring with a thiophene ring in this compound creates a π-conjugated system that is a prime candidate for a semiconductor building block. city.ac.uk

The design of new organic semiconductors often focuses on creating donor-acceptor (D-A) structures to control the material's band gap and absorption spectrum. While the thienyl-pyrrole unit is inherently electron-rich (a donor), it can be chemically coupled with electron-accepting units to create D-A copolymers with tailored optoelectronic properties. researchgate.net The synthesis of such materials relies on the same cross-coupling reactions used for conjugated polymers, allowing for the systematic construction of complex molecular architectures. nih.gov The resulting materials could find applications in OFETs, where high charge carrier mobility is crucial, or in OPVs, where broad light absorption and efficient charge separation are required.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. rsc.org Aromatic carboxylic acids are one of the most common and effective types of organic linkers used in MOF synthesis. cd-bioparticles.net The carboxylic acid group readily coordinates to metal centers, while the organic part of the molecule forms the rigid structure of the framework.

This compound is an excellent candidate for a MOF linker. Its key features include:

A Carboxylate Group: This provides the primary binding site for coordination with metal ions.

A Rigid Aromatic Body: The thienyl-pyrrole core acts as a rigid strut, which is essential for forming stable, porous frameworks.

Researchers have successfully constructed robust zirconium-based MOFs using pyrrolo-pyrrole tetracarboxylate linkers, demonstrating the suitability of such heterocyclic cores for creating functional frameworks with applications like proton conduction. nih.gov Similarly, zinc-based MOFs have been assembled using 2,5-thiophenedicarboxylic acid, highlighting the compatibility of the thiophene ring in framework construction. jyu.fi The specific geometry and length of the this compound linker would dictate the topology and pore size of the resulting MOF, potentially leading to materials for gas storage, separation, or catalysis. google.com

Supramolecular Assemblies and Host-Guest Interactions

Supramolecular chemistry involves the spontaneous association of molecules through non-covalent interactions to form larger, ordered structures. mdpi.com this compound possesses multiple features that can drive self-assembly:

Hydrogen Bonding: The carboxylic acid group can form strong, directional hydrogen bonds, often leading to dimer formation. The N-H group of the pyrrole ring provides another hydrogen bond donor site.

π-π Stacking: The flat, aromatic surfaces of the thiophene and pyrrole rings can stack on top of one another, driven by attractive π-π interactions.

This combination of interactions can lead to the formation of well-defined supramolecular structures such as one-dimensional tapes or two-dimensional sheets. hw.ac.uk These self-assembled architectures can create cavities or channels, allowing them to function as host structures for smaller "guest" molecules. nih.gov The study of such host-guest systems is critical for applications in sensing, molecular recognition, and the development of responsive materials. For instance, the fluorescence of a self-assembled material can change upon the inclusion of a guest molecule, forming the basis of a chemical sensor. rsc.orgnih.gov

Role in Nanomaterials and Surface Functionalization for Advanced Applications

The surface properties of nanomaterials often determine their function and compatibility with their environment. Surface functionalization is the process of modifying this surface with specific molecules to impart new properties. nih.gov Carboxylic acids are widely used as anchoring groups to attach organic molecules to the surface of various nanoparticles, including those made of metal oxides or polymers. nih.gov

This compound can be used as a surface functionalizing agent. The carboxylic acid would bind to the nanoparticle surface, while the thienyl-pyrrole unit would be exposed, creating a new organic shell. This functionalization can achieve several goals:

Improved Dispersion: Modifying a hydrophilic surface with this molecule could improve the nanoparticle's dispersion in organic solvents.

Electronic Modification: Coating a semiconductor or metallic nanoparticle with a π-conjugated molecule can alter its electronic or optical properties, which is relevant for catalysis and sensor development.

Platform for Further Reactions: The exposed thienyl-pyrrole unit can be a platform for further chemical modifications. mdpi.comresearchgate.net

This approach is analogous to using thiol-based molecules to functionalize gold or magnetic nanoparticles, where the thiol group acts as the anchor. mdpi.comcd-bioparticles.net By tethering a molecule like this compound, one can create hybrid nanomaterials that combine the properties of the inorganic core with the electronic and structural features of the organic ligand.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiophene |

| Pyrrole |

Future Directions and Emerging Research Avenues

Continuous Flow Chemistry Optimization for Enhanced Synthesis of Complex Derivatives

The synthesis of highly substituted pyrrole-3-carboxylic acids has been significantly advanced through the advent of continuous flow chemistry. nih.govscispace.com This methodology allows for rapid, efficient, and scalable production of complex molecules. nih.gov A primary future direction will involve the optimization of these continuous flow processes specifically for the synthesis of derivatives of 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid. Researchers are likely to focus on leveraging the in situ generation of reactive intermediates and the precise control over reaction parameters that flow chemistry offers. nih.govscispace.com This could enable the one-step synthesis of complex derivatives from readily available starting materials, a significant improvement over traditional multi-step batch syntheses. nih.govscispace.com

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited | High |

| Process Control | Moderate | High |

| Safety | Potential for thermal runaway | Enhanced safety profile |

| Byproduct Generation | Often higher | Minimized |

This table provides a comparative overview of traditional batch synthesis versus continuous flow synthesis for the production of complex organic molecules.

Exploration of Multicomponent Reactions for Rapid Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step, offer a powerful tool for generating chemical diversity. A significant area of future research will be the development of novel MCRs to rapidly diversify the this compound scaffold. This approach allows for the efficient construction of large libraries of related compounds with varied substituents on both the pyrrole (B145914) and thiophene (B33073) rings. These libraries are invaluable for screening for biological activity and identifying lead compounds for drug discovery.

Rational Design of Novel Derivatives through Advanced Computational Approaches

The use of advanced computational modeling and in silico screening is becoming increasingly integral to modern drug discovery and materials science. Future research will undoubtedly employ these techniques for the rational design of novel derivatives of this compound. Molecular docking studies, for instance, can predict the binding affinity of designed molecules to specific biological targets, such as enzymes or receptors, thereby guiding synthetic efforts towards compounds with higher potential for therapeutic efficacy. nih.gov This computational-first approach can significantly reduce the time and cost associated with traditional trial-and-error discovery methods.

Discovery of New Reactivity Patterns and Catalytic Transformations

The unique electronic properties arising from the linked pyrrole and thiophene rings in this compound present opportunities for discovering novel reactivity patterns. Future investigations will likely explore new catalytic transformations to selectively functionalize different positions on the heterocyclic core. This could involve the development of novel transition-metal-catalyzed cross-coupling reactions or C-H activation strategies to introduce a wide range of functional groups, further expanding the accessible chemical space for this scaffold.

Expanding Applications in Functional Materials and Supramolecular Architectures

Beyond biological applications, the thienyl-pyrrole framework holds promise for the development of novel functional materials. The conjugated π-system inherent in this structure suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research will likely focus on the synthesis and characterization of polymers and oligomers derived from this compound to explore their electronic and photophysical properties. Furthermore, the carboxylic acid functionality provides a handle for constructing intricate supramolecular architectures through non-covalent interactions like hydrogen bonding, opening up possibilities in areas such as crystal engineering and the development of smart materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products